molecular formula C6H9NO2 B1314450 5,5-Dimethylpyrrolidine-2,4-dione CAS No. 89464-41-5

5,5-Dimethylpyrrolidine-2,4-dione

Cat. No. B1314450
CAS RN: 89464-41-5
M. Wt: 127.14 g/mol
InChI Key: VZRDHBPVJBGCAX-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5,5-Dimethylpyrrolidine-2,4-dione is 1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) . This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to one of the carbon atoms and a dione functional group attached to the ring .


Physical And Chemical Properties Analysis

5,5-Dimethylpyrrolidine-2,4-dione has a melting point of 126-131°C . It is a powder in physical form .

Scientific Research Applications

Application 1: Anti-Inflammatory Agents

  • Summary of Application : 5,5-Dimethylpyrrolidine-2,4-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
  • Methods of Application : The study synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
  • Results or Outcomes : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .

Application 2: Synthesis of Isotopically Labeled Compounds

  • Summary of Application : 5,5-Dimethylpyrroline N-oxide (15N) and 5,5-di(trideuteromethyl)pyrroline N-oxide were synthesized from the respective isotopically labeled 2-nitropropane analogs .
  • Methods of Application : These compounds were obtained from the reaction of sodium nitrate with 2-halopropanes .
  • Results or Outcomes : The study resulted in the successful synthesis of isotopically labeled 5,5-Dimethylpyrrolidine-2,4-dione .

Safety And Hazards

The safety information for 5,5-Dimethylpyrrolidine-2,4-dione includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRDHBPVJBGCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537719
Record name 5,5-Dimethylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylpyrrolidine-2,4-dione

CAS RN

89464-41-5
Record name 5,5-Dimethylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylpyrrolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylpyrrolidine-2,4-dione
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
A Ihlefeld, P Margaretha - Helvetica chimica acta, 1992 - Wiley Online Library
In two steps, 5,5‐dimethyl‐1H‐pyrrol‐2(5H)‐one (3a) was prepared from 5,5‐dimethylpyrrolidine‐2,4‐dione ( = dimethyltetramic acid; 4) in 71% overall yield (Scheme 1) and further …
Number of citations: 8 onlinelibrary.wiley.com
M Harras, T Bauer, R Kempe, R Schobert - Tetrahedron, 2013 - Elsevier
Tetronic and tetramic acids react with the cumulated ylide Ph 3 PCCO to afford 3-[(triphenylphosphoranylidene)acetyl] derivatives 4 and 5. These can be selectively methylated with …
Number of citations: 11 www.sciencedirect.com
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org
D Dar'in, G Kantin, D Glushakova… - The Journal of …, 2023 - ACS Publications
3-Diazotetramic acids were found to be valid substrates for the recently discovered approach toward natural-like Δ α,β -spirobutenolides via Rh(II)-catalyzed O–H insertion into propiolic …
Number of citations: 3 pubs.acs.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
B Gabriele, P Plastina, G Salerno, M Costa - Synlett, 2005 - thieme-connect.com
A novel synthesis of γ-lactam derivatives 4 is reported, based on PdI 2-catalyzed oxidative monoaminocarbonylation of 2-ynylamines, followed by in situ conjugate addition of a …
Number of citations: 22 www.thieme-connect.com

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